molecular formula C25H23IP+ B12824373 Benzyl(triphenyl)phosphanium;hydroiodide

Benzyl(triphenyl)phosphanium;hydroiodide

Cat. No.: B12824373
M. Wt: 481.3 g/mol
InChI Key: JOZHCQBYRBGYAJ-UHFFFAOYSA-N
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Description

Benzyl(triphenyl)phosphanium;hydroiodide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium ion, paired with a hydroiodide counterion. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triphenyl)phosphanium;hydroiodide can be synthesized through the reaction of benzyl bromide with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under microwave irradiation at 60°C with 800 watts and 1 bar pressure for several minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar reaction conditions to those used in laboratory synthesis, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triphenyl)phosphanium;hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often facilitated by triphenylphosphine.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as oxygen or peroxides.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or other anions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of benzyl-substituted compounds .

Mechanism of Action

The mechanism of action of benzyl(triphenyl)phosphanium;hydroiodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium ion can stabilize carbanions, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzyl group and a hydroiodide counterion, which can influence its reactivity and applications in ways that differ from other similar compounds.

Properties

Molecular Formula

C25H23IP+

Molecular Weight

481.3 g/mol

IUPAC Name

benzyl(triphenyl)phosphanium;hydroiodide

InChI

InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;

InChI Key

JOZHCQBYRBGYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I

Origin of Product

United States

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